Treprostinil sodium
Overview
Description
Treprostinil sodium is a chemically stable, tricyclic analogue of prostacyclin. It is primarily used as a vasodilator to treat pulmonary arterial hypertension by promoting the dilation of pulmonary and systemic arterial vascular beds and inhibiting platelet aggregation . This compound is available in various formulations, including subcutaneous, intravenous, inhaled, and oral .
Mechanism of Action
Target of Action
Treprostinil sodium, also known as Remodulin, is a stable tricyclic analogue of prostacyclin . It primarily targets the pulmonary and systemic arterial vascular beds . These targets play a crucial role in regulating blood flow and pressure in the body.
Biochemical Pathways
The action of Treprostinil affects the prostacyclin pathway. Prostacyclin is a potent vasodilator and inhibitor of platelet aggregation. Imbalances in the endothelin-1, nitric oxide, and prostacyclin pathways can lead to increased production of vasoconstricting compounds (e.g., endothelin, thromboxane) and decreased production of vasodilators (e.g., prostacyclin), ultimately resulting in pulmonary artery vasoconstriction and endothelial cell proliferation . Treprostinil, by mimicking prostacyclin, helps to restore this balance.
Pharmacokinetics
Treprostinil has a bioavailability of approximately 17% . It is completely absorbed from the subcutaneous site and reaches steady state in 10 hours . It is extensively metabolized in the liver by an unknown enzyme system . About 79% of the administered dose is excreted in urine and 13% in feces . The half-life of Treprostinil is between 2 to 4 hours .
Result of Action
The molecular and cellular effects of Treprostinil’s action include direct vasodilation of the pulmonary and systemic arterial vascular beds, thereby reducing pulmonary artery pressure . This leads to improved systemic oxygen transport and increased cardiac output . It also inhibits platelet aggregation, which can prevent the formation of blood clots .
Action Environment
The efficacy and stability of Treprostinil can be influenced by various environmental factors. For instance, patients with mild to moderate hepatic insufficiency may experience reduced clearance of up to 80% . This could potentially affect the drug’s efficacy and side effects. Therefore, caution is advised when administering Treprostinil to patients who have impaired liver function .
Biochemical Analysis
Biochemical Properties
Treprostinil sodium promotes the vasodilation of pulmonary and systemic arterial vascular beds and inhibits platelet aggregation . It interacts with various enzymes and proteins, including prostaglandin E receptor 2 (EP2), prostaglandin D receptor 1 (DP1), and peroxisome proliferator-activated receptors (PPAR) . These interactions lead to various biochemical reactions that contribute to its therapeutic effects.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It reduces symptoms in patients with pulmonary arterial hypertension (PAH) and pulmonary hypertension associated with interstitial lung disease . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, primarily through the activation of the prostaglandin E receptor 2 (EP2), the prostaglandin D receptor 1 (DP1), and peroxisome proliferator-activated receptors (PPAR) .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability of diluted this compound was assessed over a 76-hour period at 40 degrees Celsius and 75% relative humidity . This study provides valuable information on the product’s stability, degradation, and long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . In vivo studies have found that administration of Treprostinil resulted in a reduction in cell proliferation, reduced collagen secretion and synthesis, and reduced lung inflammation and fibrosis .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with various transporters or binding proteins, which can affect its localization or accumulation .
Subcellular Localization
Given its role in various cellular and molecular processes, it is likely that it is directed to specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of treprostinil involves key steps such as the Claisen rearrangement and catalytic Pauson–Khand reactions. These reactions are performed in continuous flow using a plug flow reactor, which improves yields and selectivity . The synthesis starts from (S)-epichlorhydrin and involves 12 linear steps to achieve a 14% global yield .
Industrial Production Methods: Industrial production of treprostinil sodium involves the preparation of its crystal form, which ensures better stability and hygroscopicity. The process includes the use of a mixed solvent system of organic solvent and water to achieve the desired crystal form .
Chemical Reactions Analysis
Types of Reactions: Treprostinil sodium undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen or the addition of hydrogen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents include halogens or nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Treprostinil sodium has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying vasodilatory mechanisms and prostacyclin analogues.
Biology: Investigated for its effects on cellular signaling pathways and platelet aggregation.
Medicine: Primarily used to treat pulmonary arterial hypertension and improve exercise capacity in patients.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Comparison with Similar Compounds
Epoprostenol: Another synthetic prostacyclin used to treat pulmonary arterial hypertension.
Iloprost: A prostacyclin analogue used for similar indications but with different pharmacokinetic properties.
Uniqueness of Treprostinil Sodium: this compound is unique due to its chemical stability, longer half-life, and availability in multiple formulations (subcutaneous, intravenous, inhaled, and oral). These properties provide more treatment options and improve patient compliance .
Properties
CAS No. |
289480-64-4 |
---|---|
Molecular Formula |
C23H34NaO5 |
Molecular Weight |
413.5 g/mol |
IUPAC Name |
sodium;2-[[(1R,2R,3aS,9aS)-2-hydroxy-1-[(3S)-3-hydroxyoctyl]-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl]oxy]acetate |
InChI |
InChI=1S/C23H34O5.Na/c1-2-3-4-7-17(24)9-10-18-19-11-15-6-5-8-22(28-14-23(26)27)20(15)12-16(19)13-21(18)25;/h5-6,8,16-19,21,24-25H,2-4,7,9-14H2,1H3,(H,26,27);/t16-,17-,18+,19-,21+;/m0./s1 |
InChI Key |
RCKWZOAISRYANP-ZSESPEEFSA-N |
SMILES |
CCCCCC(CCC1C(CC2C1CC3=C(C2)C(=CC=C3)OCC(=O)[O-])O)O.[Na+] |
Isomeric SMILES |
CCCCC[C@@H](CC[C@H]1[C@@H](C[C@H]2[C@@H]1CC3=C(C2)C(=CC=C3)OCC(=O)O)O)O.[Na] |
Canonical SMILES |
CCCCCC(CCC1C(CC2C1CC3=C(C2)C(=CC=C3)OCC(=O)O)O)O.[Na] |
Appearance |
Solid powder |
Pictograms |
Acute Toxic; Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
81846-19-7 (Parent) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
((1R,2R,3AS,9AS)-2-hydroxy-1-((3S)-3-hydroxyoctyl)-2,3,3A,4,9,9A-hexahydro-1H-cylopent(b)naphthalen-5-yl)oxy)acetate Orenitram Remodulin trepostinil sodium treprostinil treprostinil diethanolamine treprostinil diolamin treprostinil diolamine treprostinil sodium UT-15 UT-15C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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